molecular formula C53H90O22 B1671521 Ginsenoside Rc CAS No. 11021-14-0

Ginsenoside Rc

Cat. No. B1671521
CAS RN: 11021-14-0
M. Wt: 1079.3 g/mol
InChI Key: JDCPEKQWFDWQLI-JCGKBSFXSA-N
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Description

Ginsenoside Rc is one of the major Ginsenosides from Panax ginseng . It enhances GABA receptor A (GABAA)-mediated ion channel currents and inhibits the expression of TNF-α and IL-1β . It is a bioactive constituent of the plant genus Panax ginseng and belongs to the class of protopanaxadiol-type saponins . It plays an important role in disease prevention due to its potential physiological activity .


Synthesis Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ginsenoside Rc, in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) . The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .


Molecular Structure Analysis

The molecular structure of Ginsenoside Rc is complex and includes a variety of functional groups . The structure is characterized by a dammarane skeleton, which is a type of triterpenoid .


Chemical Reactions Analysis

Ginsenoside Rc has been shown to undergo various chemical reactions. For example, a β-glucosidase from Armillaria mellea mycelia was found to hydrolyze Ginsenoside Rc, producing Ginsenoside Rd and compound Mc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ginsenoside Rc include a melting point of 201–203°C, a boiling point of 1011.8 ± 65.0°C, a density of 1.38 ± 0.1 g/cm^3, and an acidity coefficient of 12.85 ± 0.70 .

Scientific Research Applications

  • Glucose Uptake and Anti-Diabetic Potential : Ginsenoside Rc enhances glucose uptake in C2C12 myotubes, suggesting potential anti-diabetic properties. This effect is attributed to the activation of an insulin-independent AMPK signaling pathway, suggesting its use as a natural anti-diabetic agent (Lee et al., 2010).

  • Anti-Adipogenic Activity : It has been found to exhibit anti-adipogenic activity on 3T3-L1 adipocytes, reducing lipid accumulation and down-regulating major transcription factors of the adipogenesis pathway, like PPARγ and C/EBPα. This suggests its potential in modulating adipose tissue mass (Yang & Kim, 2015).

  • Anti-Inflammatory Effects : Ginsenoside Rc exerts anti-inflammatory actions by suppressing specific signaling pathways in activated macrophages and other cells, highlighting its potential therapeutic use in inflammatory disorders (Yu et al., 2016).

  • Oxidative Stress Modulation : Studies have shown that Ginsenoside Rc modulates key signaling pathways and suppresses oxidative stress, suggesting its role in cellular metabolism and response to oxidative stress (Kim et al., 2014).

  • Protection Against Myocardial Injury : Ginsenoside Rc has demonstrated protective effects against acute cold exposure-induced myocardial injury in rats, suggesting its potential use in preventing heart-related injuries due to environmental stressors (Xue et al., 2021).

  • Bone Formation and Osteoporosis : Research indicates that Ginsenoside Rc promotes bone formation in ovariectomy-induced osteoporosis and osteogenic differentiation, potentially through the Wnt/β-catenin signaling pathway (Yang et al., 2022).

  • skin care ingredient for anti-photoaging and barrier function protection (Oh et al., 2017).
  • Neuroprotective Effects : Ginsenoside Rc has been shown to have neuroprotective effects, particularly in the context of oxygen-glucose deprivation/reperfusion injury. This suggests its potential application in treating neurological disorders or injuries (Huang et al., 2021).

  • Antioxidative and Anti-Inflammatory in Myocardial Ischemia : Ginsenoside Rc exhibits protective effects in myocardial ischemia through antioxidative and anti-inflammatory actions, suggesting its potential in treating heart-related disorders (Shi et al., 2022).

Safety And Hazards

The safety data sheet for Ginsenoside Rc provides information on its hazards, handling and storage, exposure controls/personal protection, and accidental release measures .

Future Directions

Future research on Ginsenoside Rc could focus on its potential as a treatment for muscle loss and weakness . Additionally, its effects on bone remodeling could be explored for novel drug development .

Relevant Papers

Several papers have been published on Ginsenoside Rc, including studies on its promotion of bone formation in ovariectomy-induced osteoporosis , its attenuation of myocardial ischaemic injury , and its pharmacological properties .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28-,29+,30-,31+,32-,33-,34+,35+,36-,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPEKQWFDWQLI-LUQKBWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911542
Record name Ginsenoside Rc
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rc

CAS RN

11021-14-0
Record name Ginsenoside Rc
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ginsenoside Rc
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Record name Ginsenoside Rc
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
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Record name GINSENOSIDE RC
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
2,590
Citations
Q Huang, H Su, B Qi, Y Wang, K Yan… - Journal of the …, 2021 - ACS Publications
… Ginsenoside Rc has been identified for targeting mitochondrial function, but how ginsenoside Rc … Ginsenoside Rc significantly promotes mitochondrial biogenesis and increases the …
Number of citations: 72 pubs.acs.org
EA Bae, MK Choo, EK Park, SY Park… - Biological and …, 2002 - jstage.jst.go.jp
… When ginsenoside Rc was anaerobically incubated with human fecal microflora, all specimens metabolized ginsenoside Rc to compound K and protopanaxadiol. The main metabolite …
Number of citations: 249 www.jstage.jst.go.jp
T Yu, Y Yang, YS Kwak, GG Song, MY Kim… - Journal of Ginseng …, 2017 - Elsevier
Background Ginsenoside Rc (G-Rc) is one of the major protopanaxadiol-type saponins isolated from Panax ginseng, a well-known medicinal herb with many beneficial properties …
Number of citations: 114 www.sciencedirect.com
L Shi, W Fu, H Xu, S Li, X Yang, W Yang… - Pharmaceutical …, 2022 - Taylor & Francis
… Ginsenoside Rc attenuated the necrosis and … ginsenoside Rc can attenuate isoproterenol-induced myocardial ischaemic injury. This study aims to evaluate the effect of …
Number of citations: 9 www.tandfonline.com
Z Pan, J Guo, K Tang, Y Chen, X Gong… - Journal of Agricultural …, 2022 - ACS Publications
… a single gavage of alcohol with or without ginsenoside Rc. Analyses of alcohol metabolism, … exploited by ginsenoside Rc to protect against ALD. Our results showed that ginsenoside Rc …
Number of citations: 13 pubs.acs.org
MS Lee, JT Hwang, S Kim, S Yoon, MS Kim… - Journal of …, 2010 - Elsevier
… Therefore, we used C2C12 skeletal muscle cells to evaluate whether ginsenoside Rc possesses anti-diabetic properties. Our results are the first to suggest that ginsenoside Rc (Rc) …
Number of citations: 89 www.sciencedirect.com
C Zhang, H Yu, Y Bao, L An, F Jin - Process Biochemistry, 2002 - Elsevier
The ginsenoside-α-arabinofuranase that hydrolyzes the α–(1→6)-arabinofuranosyl at 20-C sugar moiety of the ginsenoside Rc to ginsenoside Rd was isolated from the ginseng root, …
Number of citations: 54 www.sciencedirect.com
Z Lu, T Mao, K Chen, L Chai, Y Dai, K Liu - Journal of Pharmaceutical …, 2023 - Elsevier
… the pharmacological effects of ginsenoside Rc against metabolic … of ginsenoside Rc on multiple associated signaling molecules. In conclusion, the anti-MetS effect of ginsenoside Rc is …
Number of citations: 2 www.sciencedirect.com
DH Kim, CH Park, D Park, YJ Choi, MH Park… - Archives of pharmacal …, 2014 - Springer
… To determine the protective effect of ginsenoside Rc against oxidative stress, t-BHP was … To validate the method used, we studied the effects of ginsenoside Rc on t-BHP-induced …
Number of citations: 50 link.springer.com
J Xie, D Zhao, L Zhao, J Pei, W Xiao… - Journal of applied …, 2016 - academic.oup.com
… Thus, we believe it would be a possible candidate for ginsenoside Rc … ginsenoside Rc into Rd with high productivity, which enormously limits the utilization of the major ginsenoside Rc …
Number of citations: 31 academic.oup.com

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